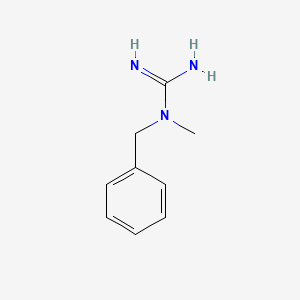

N-苄基-N-甲基胍

描述

N-Benzyl-N-Methylguanidine is a chemical compound that is part of a broader class of guanidines, which are known for their diverse chemical properties and applications in various fields of chemistry and biology. While the specific compound N-Benzyl-N-Methylguanidine is not directly discussed in the provided papers, related compounds and derivatives have been studied, offering insights into the potential characteristics and behaviors of N-Benzyl-N-Methylguanidine.

Synthesis Analysis

The synthesis of guanidine derivatives often involves the reaction of appropriate amines with cyanoguanidine or similar precursors. For instance, a series of N-phenylguanidines were synthesized for antifilarial evaluation by reacting benzenamines with N-cyanoguanidine, followed by further reactions to obtain the desired guanidine compounds . Similarly, the synthesis of 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide involved the reaction of isophthaloyl dichloride with tetramethylguanidine . These methods suggest that the synthesis of N-Benzyl-N-Methylguanidine could potentially be achieved through analogous reactions involving benzyl and methyl amine derivatives.

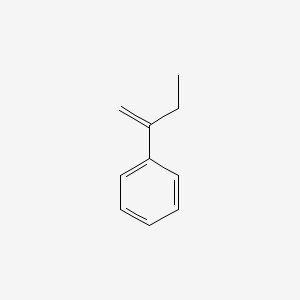

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of a guanidine functional group, which can influence the conformation and properties of the molecule. For example, N,N'-Diphenylguanidine and its N-methylated derivatives exhibit different conformations, which are influenced by the substitution pattern on the guanidine moiety . The crystal structure of a related compound, 2-[2-(Benzylsulfanyl)phenyl]-1,1,3,3-tetramethylguanidine, shows a localized C=N double bond and a dihedral angle between the two aromatic ring planes . These structural insights can be extrapolated to hypothesize the molecular structure of N-Benzyl-N-Methylguanidine, which would likely feature similar conformational aspects.

Chemical Reactions Analysis

Guanidine derivatives can participate in various chemical reactions, including the formation of pigments and fluorescent products. For instance, a pigment formed in the diacetyl reaction of 1-benzyl-1-methylguanidine was studied, and its structure was elucidated using spectroscopic methods . Another study showed the formation of fluorescent products from the reaction of methylguanidine with benzoin in the presence of dimethylformamide . These reactions demonstrate the reactivity of guanidine derivatives and suggest that N-Benzyl-N-Methylguanidine could also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can vary widely depending on their substitution patterns. For example, the crystal structures of N,N'-diphenylguanidine derivatives revealed that the conformational preferences are related to those of aromatic anilides . The solubility of these compounds can be manipulated, as seen in the construction of water-soluble oligomers with multilayered aromatic structures . Additionally, the interaction of guanidine derivatives with other molecules, such as nucleotides, can be studied through NMR, indicating their potential for molecular recognition . These properties are indicative of the versatile nature of guanidine derivatives, and similar investigations could be conducted to determine the specific properties of N-Benzyl-N-Methylguanidine.

科学研究应用

1. 放射性药物应用

- N-苄基-N-甲基胍衍生物,如碘-131-甲苄胍(Iobenguane),在核医学中具有应用,特别是作为放射性药物。它们用于治疗发生于神经嵴并形成交感神经系统的神经外胚层肿瘤。这些化合物在标记为碘-131时,在这种情况下作为放射治疗代谢剂(Giammarile et al., 2008)。

2. 突变研究

- N-苄基-N-甲基胍衍生物已参与与突变相关的研究。例如,N-甲基-N-硝基-N-亚硝基胍是一种强力诱发细菌如大肠杆菌突变的诱变剂,有助于研究遗传突变机制(Guerola et al., 1971)。

3. 药物代谢和排泄研究

- 对苄胍啶等衍生物的研究,这是一种代谢为N-苄基-N-甲基胍的化合物,为了解大鼠、狗和人类等各种物种中药物代谢和排泄提供了见解。这对于理解药物在体内的处理方式具有重要意义(Turnbull et al., 1976)。

4. 抗氧化活性的生化研究

- 对氨基胍和甲基胍等与N-苄基-N-甲基胍相关的化合物的研究,调查了它们抑制自由基的能力。这项研究对于理解这些化合物作为抗氧化剂的生化性质和潜在治疗应用具有重要意义(Yildiz et al., 1998)。

5. 化学分析和反应研究

- N-苄基-N-甲基胍参与通过化学反应形成特定色素,如二乙酰反应,为了解这些化合物的合成和性质提供了见解。这些研究对于理解胍基衍生物的化学行为至关重要(Nishimura et al., 1972)。

6. 癌症研究和治疗

- 类似O6-苄基鸟嘌呤的衍生物用于癌症研究,特别是在旨在增强化疗药物效果的研究中。这种化合物用于基因治疗方法,使造血干细胞对某些化疗药物具有抗性,这可能改善癌症治疗结果(Christians et al., 1997)。

属性

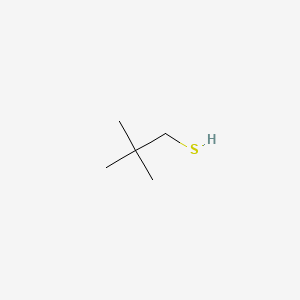

IUPAC Name |

1-benzyl-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWBAUPQXBXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274497 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7565-19-7 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Benzyl-N-Methylguanidine interact with the nervous system?

A1: Research suggests that N-Benzyl-N-Methylguanidine acts as an antagonist of adrenergic neurone blockade. [] This means it can restore the responses of tissues, such as the nictitating membrane, to nerve stimulation after the administration of sympathetic blocking drugs. [] Interestingly, this reversing action appears to be specific to adrenergic neurone blockade and does not affect the blockade of sympathetic ganglia or α-adrenergic receptors. []

Q2: What is the mechanism behind the hypotensive activity observed with N-Benzyl-N-Methylguanidine?

A2: Studies in various animal models, including cats, dogs, and rats, demonstrate that N-Benzyl-N-Methylguanidine possesses hypotensive activity. [] It appears to achieve this effect through a dual mechanism: blockade of adrenergic neurons and direct smooth muscle relaxation. [] This conclusion is based on observations that the compound potentiates the pressor responses of epinephrine and norepinephrine while inhibiting those induced by carotid occlusion, tyramine, and DMPP. []

Q3: Are there any structural analogs of N-Benzyl-N-Methylguanidine that exhibit different pharmacological properties?

A3: Yes, N,N-Diethylguanidine, a structural analog of N-Benzyl-N-Methylguanidine, exhibits distinct pharmacological properties. [] While both compounds share a guanidine core, the diethyl substitution in N,N-Diethylguanidine confers both curare-like and ganglionic blocking properties. [] This highlights the significant influence of substituents on the pharmacological profile of guanidine derivatives.

Q4: What is the significance of the pigment formation observed in the reaction of 1-Benzyl-1-Methylguanidine with diacetyl?

A4: The reaction of 1-Benzyl-1-Methylguanidine (another name for N-Benzyl-N-Methylguanidine) with diacetyl yields a reddish-purple pigment. [] Structural characterization using techniques like IR, NMR, and mass spectrometry revealed this pigment to be 2-(N-benzyl-N-methylamino)-4-methyl-5-(1-oxo-1,2-dihydro-2-naphthylidenemethyl)-imidazole. [] This finding contributes to understanding the reactivity of N-Benzyl-N-Methylguanidine and its potential to form complex heterocyclic structures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)